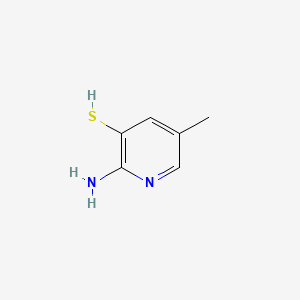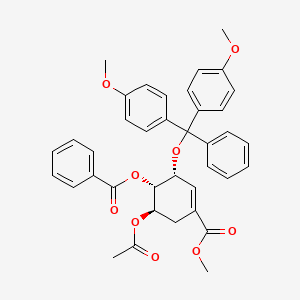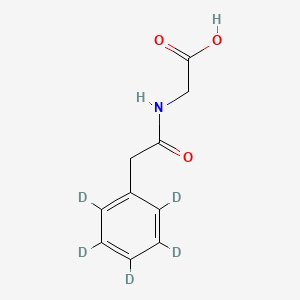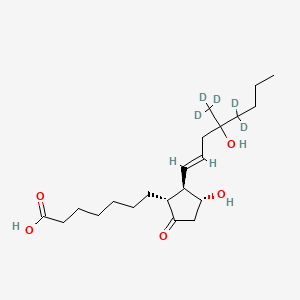
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate is a chemical compound with the molecular formula C5D10NNaS2·3H2O. It is a deuterated form of sodium diethyldithiocarbamate trihydrate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a labeled inhibitor of nuclear factor κ B (NF-κB) and in various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically proceeds as follows:
- Diethylamine is reacted with carbon disulfide to form diethyldithiocarbamic acid.
- Sodium hydroxide is then added to neutralize the acid, forming the sodium salt.
- The product is crystallized as a trihydrate by adding water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous addition of diethylamine and carbon disulfide in a controlled environment.
- Neutralization with sodium hydroxide.
- Crystallization and purification to obtain the trihydrate form.
化学反応の分析
Types of Reactions
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
科学的研究の応用
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate has a wide range of applications in scientific research:
作用機序
The compound exerts its effects primarily by inhibiting the induction of macrophage nitric oxide synthase. This inhibition occurs through the chelation of copper ions, which are essential cofactors for the enzyme’s activity. By binding to copper, the compound prevents the enzyme from catalyzing the production of nitric oxide .
類似化合物との比較
Similar Compounds
Sodium Diethyldithiocarbamate Trihydrate: The non-deuterated form of the compound.
Diethyldithiocarbamic Acid Diethylammonium Salt: Another derivative used in similar applications.
Sodium Dimethyldithiocarbamate: A related compound with methyl groups instead of ethyl groups.
Uniqueness
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate is unique due to its deuterated form, which makes it particularly useful in studies involving isotopic labeling. This allows for more precise tracking and analysis in biochemical and pharmacological research.
特性
CAS番号 |
1329834-65-2 |
|---|---|
分子式 |
C5H10NNaS2 |
分子量 |
177.288 |
IUPAC名 |
sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |
InChIキー |
IOEJYZSZYUROLN-TXHXQZCNSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Na+] |
同義語 |
(Diethyl-d10)carbamodithioic Acid Sodium Salt Trihydrate; Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

